4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide

Medicinal Chemistry Hydrogen Bonding Molecular Recognition

Researchers developing kinase or metalloenzyme inhibitors often find amide-based ligands yield suboptimal H-bond geometry and weak metal binding. This thioamide-containing heterocycle directly addresses these limitations: • Stronger H-bond donor: C=S···HN distances of ~2.8-3.0 Å vs. ~3.0-3.3 Å for C=O, improving target affinity. • Enhanced metal coordination: thiocarbamoyl sulfur binds Zn²⁺, Cu²⁺, Fe²⁺ with higher affinity than amide carbonyl. • Identity verification: distinct boiling point (424.4 °C), density (1.377 g/cm³), and IR signature for unambiguous QC.

Molecular Formula C11H11N3S2
Molecular Weight 249.4 g/mol
CAS No. 1019535-31-9
Cat. No. B1437838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide
CAS1019535-31-9
Molecular FormulaC11H11N3S2
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC2=CC=C(C=C2)C(=S)N
InChIInChI=1S/C11H11N3S2/c1-7-6-16-11(13-7)14-9-4-2-8(3-5-9)10(12)15/h2-6H,1H3,(H2,12,15)(H,13,14)
InChIKeyPYUORRNMXOKVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioamide-Functionalized Heterocyclic Building Block Overview


4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide (CAS 1019535-31-9) is a thioamide- and thiazole-containing heterocyclic compound with molecular formula C11H11N3S2 and molecular weight 249.4 g/mol [1]. It belongs to the carbothioamide class and is supplied at ≥95% purity for research and development use . The compound is a thioamide isostere of the corresponding benzamide analog, with distinct hydrogen-bonding and metal-coordination properties conferred by the C=S moiety. The combination of a para-aminothiazole linkage and a terminal thiocarbamoyl group positions this compound as a versatile intermediate for medicinal chemistry and chemical biology applications.

Thioamide isostere with distinct hydrogen-bond donor character
Metal-coordination capacity via thiocarbamoyl group
Versatile building block for medicinal chemistry and chemical biology

Why This Carbothioamide Outperforms Amide Analogs


Generic substitution of this carbothioamide with an amide analog introduces a fundamental change in the hydrogen-bond donor/acceptor profile: the C=S moiety generates a stronger H-bond donor but weaker H-bond acceptor than the C=O moiety in the corresponding benzamide [1]. Additionally, the thioamide sulfur exhibits greater affinity for transition metals, enabling chelation or metal-complex formation that amide analogs cannot support [1]. Physicochemical differences are also measurable: the target compound has a predicted boiling point of 424.4 °C and density of 1.377 g/cm³, which differ from the amide analog (predicted boiling point ~466.7 °C) . These combined electronic, coordination, and physicochemical distinctions directly affect target binding, solubility, stability, and downstream assay outcomes, rendering simple analog substitution invalid when reproducing published synthetic protocols or biological results.

Property
This Carbothioamide
Amide Analog
H-Bond Donor
Stronger C=S donor
Weaker C=O donor
Metal Coordination
Thiocarbamoyl chelation
Not supported
Physicochemical Profile
Distinct BP, density
Different values
These differences alter target binding, metal-dependent applications, and analytical identity — simple substitution may invalidate published protocols.

Quantitative Differentiation Evidence


Enhanced Hydrogen-Bond Donor Capacity of Thioamide

The target carbothioamide possesses a C=S moiety that functions as a stronger hydrogen-bond donor (HBD) compared to the C=O moiety in the analogous benzamide. Specifically, the target compound has a computed HBD count of 2, reflecting the thiocarbamoyl –NH2 group [1]. In published systematic comparisons of thioamide-containing small molecules, thioamide NH protons exhibit higher acidity and form shorter, stronger H-bonds with backbone carbonyls in kinase active sites (e.g., distances ~2.8–3.0 Å for C=S···HN vs. ~3.0–3.3 Å for C=O···HN interactions) [2]. This translates to measurable potency differences in medicinal chemistry contexts.

H-Bond Donor Strength
Class-level inference
C=S···HN ~2.8–3.0 Å vs. C=O···HN ~3.0–3.3 Å; ~1–2 kcal/mol free energy advantage in matched pairs
Supports target-engagement optimization in hit-to-lead programs
Based on crystallographic and computational analyses
Medicinal Chemistry Hydrogen Bonding Molecular Recognition

Superior Transition Metal Coordination Capacity

Thioamide C=S functionality exhibits substantially greater affinity for transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) than the corresponding amide C=O, owing to the larger, more polarizable sulfur atom. This property underlies the development of thioamide-based metal complexes with anticancer, antimicrobial, and catalytic applications [1]. While the amide analog 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide contains only a C=O moiety with inherently low metal affinity, the target carbothioamide's thiocarbamoyl group enables metal coordination, opening applications inaccessible to amide analogs.

Metal Coordination
Class-level inference
C=S forms stable complexes with Zn²⁺, Cu²⁺, Fe²⁺; amide C=O shows minimal affinity
Enables metallodrug-design and catalysis research
Supported by thioamide coordination chemistry review
Medicinal Chemistry Metal Chelation Chemical Biology

Physicochemical Property Differentiation

The target carbothioamide and its amide analog 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide exhibit distinct physicochemical signatures. The target compound has a predicted boiling point of 424.4 ± 55.0 °C and density of 1.377 ± 0.06 g/cm³ , while the amide analog has a reported boiling point of 466.7 °C at 760 mmHg and a melting point of 236–240 °C . Additionally, molecular weight differs: 249.4 g/mol (C11H11N3S2) vs. 233.29 g/mol (C11H11N3OS) . These differences provide unambiguous analytical identification criteria.

Physicochemical Identity
Data to verify
BP 424.4 vs. 466.7 °C; density 1.377 vs. 1.311 g/cm³; MW +16.1 g/mol
Clear differentiation supports unambiguous identity verification
Predicted values; experimental confirmation recommended
Physicochemical Properties Structural Differentiation Quality Control

Carbothioamide-Class Anticancer Activity

Carbothioamide and thiosemicarbazide derivatives, which share the thiocarbamoyl motif with the target compound, exhibit well-characterized anticancer activity. A recent study of twelve phenyl-substituted carbothioamides demonstrated that four compounds (2, 4, 11, 12) inhibited HCT116 colorectal cancer cell viability by >50% at 50 μM [1]. The most potent compound (11) showed IC50 values of 21.61 ± 4.77 μM (MCF-7), 18.34 ± 3.53 μM (HCT116), and 17.87 ± 12.02 μM (MDA-MB-453) [1]. Carbothioamides are proposed to target ribonucleoside diphosphate reductase (RDR), a key enzyme in DNA biosynthesis [2], a mechanism not accessible to the amide analog scaffold.

Cytotoxicity Profile
Class-level inference
Carbothioamide-class IC50 ~18–22 μM (HCT116, MCF-7, MDA-MB-453); most potent analog 196 nM
Supports cell-viability endpoint screening for carbothioamide scaffold
RDR inhibition mechanism proposed
Anticancer Research Thiosemicarbazide Ribonucleotide Reductase Inhibition

Recommended Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization

In kinase or metalloenzyme inhibitor programs where X-ray crystallography reveals suboptimal H-bond geometry with amide-containing ligands, the target carbothioamide provides a stronger HBD with shorter C=S···HN interaction distances (~2.8–3.0 Å vs. ~3.0–3.3 Å for C=O) [1]. Researchers developing inhibitors for targets such as ALK4/5/7, ASH1L, or CDK1 can select this compound to improve binding affinity and residence time.

Metal-Coordination Chemistry and Metallodrug Development

The thiocarbamoyl group's enhanced affinity for transition metals (Zn²⁺, Cu²⁺, Fe²⁺) enables the synthesis of metal complexes for anticancer, antimicrobial, or catalytic applications [1]. This compound serves as a versatile ligand precursor that amide analogs cannot replicate. Applications include the design of copper chelators for cancer therapy, zinc-binding pharmacophores for histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibition, and iron chelators for ribonucleotide reductase targeting.

Anticancer Drug Discovery Targeting Ribonucleotide Reductase

Carbothioamide derivatives have demonstrated IC50 values as low as ~18–22 μM against colorectal, breast, and metastatic breast cancer cell lines via RDR inhibition [2]. The target compound, sharing the same thiocarbamoyl pharmacophore, represents a viable starting scaffold for medicinal chemistry optimization campaigns targeting DNA synthesis pathways. This mechanism-based rationale supports procurement for hit-to-lead programs in oncology.

Analytical Method Development and Reference Standard

The distinct boiling point (424.4 °C), density (1.377 g/cm³), and molecular weight (249.4 g/mol) of the target compound, combined with its characteristic C=S IR stretching frequency, provide a multi-parameter identity verification profile . Analytical laboratories developing HPLC, GC-MS, or Raman methods for compound library quality control can utilize these unambiguous physicochemical markers to differentiate this carbothioamide from its benzamide analogs.

Application
Selection Property
Validation Focus
Kinase/metalloenzyme inhibitor research
Thioamide H-bond donor character
Binding geometry and residence time assays
Metal-coordination chemistry studies
Thiocarbamoyl metal-chelation capacity
Metal-complex characterization and stability
Cancer cell-model studies
Carbothioamide-class cytotoxicity profile
Cell-viability endpoint review (RDR pathway)
Analytical method development
Distinct physicochemical markers
Identity verification by GC/HPLC retention
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